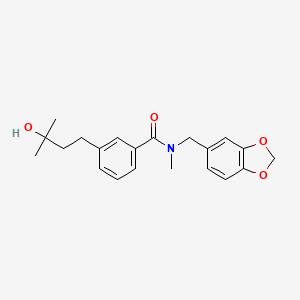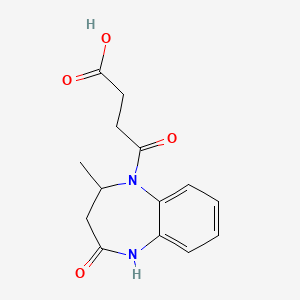![molecular formula C22H26N2O4 B5541896 4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)
4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization in Chemical Research
- Biginelli Synthesis : This compound is synthesized using enaminones and different substituted benzaldehydes, demonstrating its application in novel synthetic methodologies (Bhat et al., 2018).
Antimicrobial and Anti-Proliferative Activities
- Antimicrobial Activity : Piperazine derivatives have shown significant antimicrobial properties against various pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents (Al-Wahaibi et al., 2021).
- Cancer Research : These compounds exhibit anti-proliferative activity against multiple cancer cell lines, highlighting their potential application in cancer research and therapy (Al-Wahaibi et al., 2021).
Novel Derivatives and Biological Evaluation
- Synthesis of Novel Derivatives : Research has focused on creating novel derivatives of piperazine for various applications, including antimicrobial and anticancer activities (Bektaş et al., 2010).
- Biological Evaluation : New derivatives have been evaluated for their biological activities, further expanding the potential applications in medical and pharmaceutical research (Bektaş et al., 2010).
Applications in Drug Design
- Neuroprotection and Alzheimer's Disease : Some derivatives have been studied for their neuroprotective properties, with potential implications in Alzheimer's disease treatment (Lecanu et al., 2010).
- Motilin Receptor Agonist : Certain piperazine compounds have been identified as motilin receptor agonists, useful in gastrointestinal motility disorders (Westaway et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-6-5-7-18(10-15)24-13-16(2)23(14-22(24)26)21(25)12-17-8-9-19(27-3)20(11-17)28-4/h5-11,16H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYIYYBQWPGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
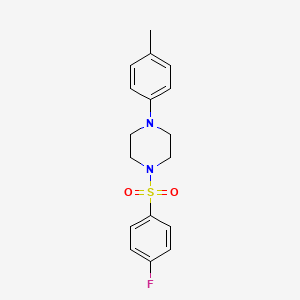
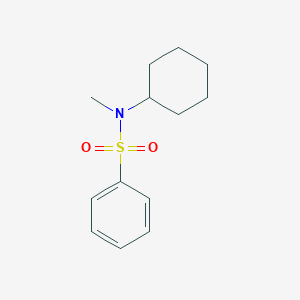
![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)
![2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)
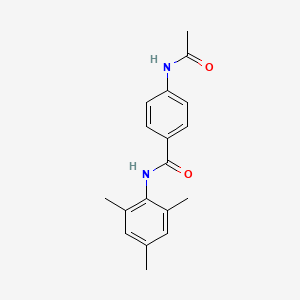
![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)
![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B5541889.png)
![N,N-DIMETHYL-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE](/img/structure/B5541897.png)
![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)
